molecular formula C10H17ClFNO B1489241 3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2097996-00-2

3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Cat. No. B1489241
CAS RN: 2097996-00-2
M. Wt: 221.7 g/mol
InChI Key: KWMZSPLFLWBNIM-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-N-2-fluoroethyl-4-piperidone (CFPP), is a versatile and important chemical compound used in various scientific research applications. It is a tertiary amine with a molecular formula of C8H14ClFNO and a molecular weight of 197.65 g/mol. CFPP is a colorless liquid with a boiling point of 130 °C and a melting point of -15 °C. Its structure is characterized by a chloro group, a fluorine atom, and a piperidine ring.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Anticoagulants

This compound serves as a precursor in the synthesis of anticoagulant medications. Its piperidine moiety is a common structural feature in many pharmacologically active molecules, including Apixaban , a factor Xa inhibitor used to prevent blood clots .

Development of Anticancer Agents

The piperidine ring found in this compound is often utilized in the design of anticancer drugs. It can be modified to create derivatives that target specific pathways involved in cancer cell proliferation and survival .

Pharmaceutical Testing: Reference Standards

Due to its well-defined structure and purity, this compound is used in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of analytical methods employed during drug development .

Neuropharmacology: GABA Receptor Antagonists

In neuropharmacological research, derivatives of this compound are used to create photoreactive probes that help in differentiating the binding sites of noncompetitive GABA receptor antagonists, which are crucial for understanding various neurological disorders .

Anti-Inflammatory and Analgesic Drug Development

The piperidine core of this compound is significant in the development of anti-inflammatory and analgesic drugs. Its versatility allows for the creation of numerous derivatives with potential therapeutic effects in treating pain and inflammation .

Antimicrobial and Antifungal Research

This compound’s chemical structure is conducive to the synthesis of antimicrobial and antifungal agents. By altering the substituents on the piperidine ring, researchers can develop new drugs to combat resistant strains of bacteria and fungi .

properties

IUPAC Name

3-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO/c11-5-1-10(14)13-7-3-9(2-6-12)4-8-13/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMZSPLFLWBNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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